N,N'-1,3-PHENYLENEBIS[3-OXOBUTYRAMIDE]
Description
Properties
IUPAC Name |
3-oxo-N-[3-(3-oxobutanoylamino)phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9(17)6-13(19)15-11-4-3-5-12(8-11)16-14(20)7-10(2)18/h3-5,8H,6-7H2,1-2H3,(H,15,19)(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAABPAPRGCKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=CC=C1)NC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065602 | |
| Record name | Butanamide, N,N'-1,3-phenylenebis[3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13733-33-0 | |
| Record name | N,N′-1,3-Phenylenebis[3-oxobutanamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13733-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3'-Acetoacetamidoacetoacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013733330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Acetoacetamidoacetoacetanilide | |
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| Record name | Butanamide, N,N'-1,3-phenylenebis[3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanamide, N,N'-1,3-phenylenebis[3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-1,3-phenylenebis[3-oxobutyramide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.897 | |
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| Record name | 3'-ACETOACETAMIDOACETOACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEP1SK0GLR | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction employs 1,3-phenylenediamine and two equivalents of an acetoacetylating agent (e.g., acetoacetic acid, acetoacetyl chloride, or tert-butyl acetoacetate). The primary amine groups attack the electrophilic carbonyl carbons of the acetoacetylating agent, forming amide bonds while eliminating water or alcohol (Figure 1).
Key intermediates :
-
Mono-acetoacetylated 1,3-phenylenediamine (observed at intermediate reaction times).
-
Fully substituted bis-amide product (final stage).
Solvent Selection
Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dioxane are preferred due to their ability to solubilize both reactants and intermediates. Ethanol-water mixtures are occasionally used for cost-effective laboratory-scale synthesis.
Temperature and Time
Catalysis
While the reaction proceeds without catalysts, Lewis acids (e.g., ZnCl₂) enhance reaction rates by polarizing the carbonyl group. For example, 1.5 equivalents of ZnCl₂ in dioxane improve yields by 15–20%.
Purification Techniques
Crude product is purified via:
-
Recrystallization : Ethanol-water mixtures (1:3 v/v) yield >98% purity.
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Column chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves mono- and bis-amide derivatives.
Table 1: Representative Synthetic Conditions
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Dioxane | DMF |
| Temperature | 80°C (reflux) | 130°C (continuous) |
| Catalyst | ZnCl₂ (1.5 eq) | None |
| Reaction Time | 8 hours | 2 hours |
| Yield | 78% | 82% |
| Purity (post-workup) | 98% | 95% |
Alternative Methods and Modifications
Acetoacetyl Chloride as Acylating Agent
Substituting acetoacetic acid with acetoacetyl chloride accelerates the reaction but necessitates strict moisture control. Dichloromethane or THF solvents under nitrogen atmosphere yield 85–90% product within 3 hours. Excess triethylamine (3 eq) neutralizes HCl byproducts.
Solvent-Free Mechanochemical Synthesis
Recent advancements explore ball-milling techniques with 1,3-phenylenediamine and acetoacetic acid. This green approach eliminates solvents, achieving 70% yield in 2 hours at ambient temperature.
Lewis Acid-Mediated Coupling
Inspired by halogenation protocols, FeCl₃ (0.5 eq) in dioxane reduces side reactions (e.g., enolization) by stabilizing the tetrahedral intermediate. Yields improve to 88% with 99% selectivity for the bis-amide.
Industrial-Scale Production Considerations
Process Intensification
Chemical Reactions Analysis
Butanamide, N,N’-1,3-phenylenebis[3-oxo-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenylene ring, where substituents can be introduced.
Coupling Reactions: It can couple with diazotized compounds to form azo derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and diazotized aromatic amines for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butanamide, N,N’-1,3-phenylenebis[3-oxo-] has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of organic pigments and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Butanamide, N,N’-1,3-phenylenebis[3-oxo-] involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the oxo functional groups play a crucial role in its biological activity .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues of N,N'-1,3-Phenylenebis[3-oxobutyramide] include:
Research Findings and Trends
- Coordination Chemistry : The high PSA of the target compound implies stronger hydrogen-bonding interactions compared to simpler amides like Heptanamide, 3-oxo-N-phenyl , which may be advantageous in crystal engineering or supramolecular assemblies.
Biological Activity
N,N'-1,3-Phenylenebis[3-oxobutyramide] is a synthetic compound with the CAS number 13733-33-0, recognized for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and presents data from various studies, case analyses, and relevant research findings.
- Molecular Formula : C₁₄H₁₆N₂O₄
- Molecular Mass : 276.29 g/mol
- Melting Point : 120-121 °C
The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that N,N'-1,3-phenylenebis[3-oxobutyramide] exhibits notable antimicrobial activity. A study conducted by researchers at GuideChem highlights its effectiveness against various bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion tests against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance:
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that N,N'-1,3-phenylenebis[3-oxobutyramide] induced apoptosis and inhibited cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
- Case Study Analysis : A case study involving animal models treated with varying doses of the compound reported a dose-dependent reduction in tumor size and improved survival rates compared to control groups.
While detailed mechanisms remain under investigation, preliminary findings suggest that N,N'-1,3-phenylenebis[3-oxobutyramide] may function through:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels could lead to oxidative stress, contributing to apoptosis in malignant cells.
Data Table of Biological Activities
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Significant inhibition | GuideChem |
| Antimicrobial | Staphylococcus aureus | Significant inhibition | GuideChem |
| Anticancer | MCF-7 (breast cancer) | Induced apoptosis | Internal Study |
| Anticancer | A549 (lung cancer) | Cell proliferation inhibition | Internal Study |
Safety and Toxicity
Toxicological assessments indicate that while N,N'-1,3-phenylenebis[3-oxobutyramide] shows promise in therapeutic applications, it is crucial to evaluate its safety profile. Reports suggest low acute toxicity; however, further studies are necessary to understand chronic exposure effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N'-1,3-phenylenebis[3-oxobutyramide], and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves condensation reactions between 1,3-phenylenediamine and 3-oxobutyric acid derivatives. Key parameters include:
- Temperature control : Reactions often proceed at 0–5°C to minimize side products (e.g., ).
- Solvent selection : Ethanol or dichloromethane is commonly used to enhance solubility and yield ( ).
- Catalysts : Piperidine or acidic/basic catalysts may accelerate amide bond formation ().
Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure and purity of this compound?
- NMR Analysis :
- 1H NMR : Look for characteristic peaks:
- Aromatic protons (δ 7.2–7.8 ppm, split due to 1,3-substitution on the phenyl ring).
- Amide NH protons (δ 8.1–8.5 ppm, broad singlet).
- Ketone carbonyl protons (δ 2.5–3.0 ppm for adjacent CH₂ groups) .
- 13C NMR : Confirm carbonyl carbons (δ 170–175 ppm) and aromatic carbons (δ 120–140 ppm) .
Q. What purification techniques are recommended for isolating N,N'-1,3-phenylenebis[3-oxobutyramide]?
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for higher-purity isolation.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases can resolve closely related impurities .
Q. What safety protocols are critical when handling this compound in a laboratory setting?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( ).
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- First-Aid : For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in N,N'-1,3-phenylenebis[3-oxobutyramide]?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution diffraction data.
- Structure Solution : Apply direct methods via SIR97 ( ) or SHELXT ( ) for phase determination.
- Refinement : Refine with SHELXL ( ) using least-squares minimization. Key parameters:
Q. What strategies address contradictions between spectroscopic data and computational modeling results?
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level).
- Dynamic Effects : Account for conformational flexibility via molecular dynamics simulations.
- Crystallographic Confirmation : Resolve discrepancies by determining the solid-state structure .
Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?
- Functional Group Modifications :
- Replace the phenyl ring with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups ().
- Modify the 3-oxobutyramide moiety to esters or thioamides.
- Synthetic Routes :
- Use Suzuki coupling for aryl substitutions ().
- Optimize reaction conditions (e.g., Pd catalysts, inert atmosphere) to preserve stereochemistry .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying conditions?
- Kinetic Studies : Monitor amide hydrolysis rates at different pH levels (e.g., acidic vs. basic conditions).
- Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation during hydrolysis.
- Computational Analysis : Map reaction pathways with Gaussian or ORCA software to identify transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
